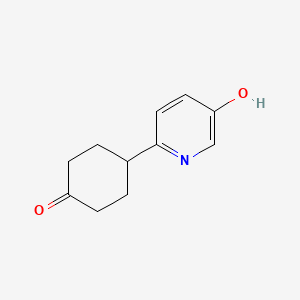![molecular formula C15H15N3O B8517083 Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- CAS No. 937263-74-6](/img/structure/B8517083.png)
Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- is an organic compound with the molecular formula C15H15N3O It is characterized by the presence of a benzenamine group substituted with a methyl group and a benzimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- typically involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Substitution Reaction: The benzimidazole derivative is then reacted with 3-methyl-4-hydroxybenzenamine in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated products.
Applications De Recherche Scientifique
Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 4-methyl-2-[(1-methyl-1H-benzimidazol-5-yl)oxy]-
- Benzenamine, 2-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]-
Uniqueness
Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group and the benzimidazole moiety can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
937263-74-6 |
|---|---|
Formule moléculaire |
C15H15N3O |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
3-methyl-4-(1-methylbenzimidazol-5-yl)oxyaniline |
InChI |
InChI=1S/C15H15N3O/c1-10-7-11(16)3-6-15(10)19-12-4-5-14-13(8-12)17-9-18(14)2/h3-9H,16H2,1-2H3 |
Clé InChI |
OFTWZBHLTMNBQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)OC2=CC3=C(C=C2)N(C=N3)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid](/img/structure/B8517001.png)

![6-Chloro-2-iodothieno[2,3-b]pyridine](/img/structure/B8517024.png)
![{2-Acetyl-5-[(3-methylbut-2-en-1-yl)oxy]phenoxy}acetic acid](/img/structure/B8517037.png)
![3,4-Dimethyl-2-(methylaminomethyl)thieno[2,3-b]thiophene](/img/structure/B8517041.png)



![1,1'-(4,5-Dihydronaphtho[1,2-b]thiene-2,7-diyl)di(ethan-1-one)](/img/structure/B8517078.png)

![2-Hydroxymethyl-3-methyl-5-phenylthioimidazo[5,4-b]pyridine](/img/structure/B8517084.png)



